molecular formula C9H7BrFN B13560517 2-(2-Bromo-5-fluorophenyl)propanenitrile

2-(2-Bromo-5-fluorophenyl)propanenitrile

Cat. No.: B13560517
M. Wt: 228.06 g/mol
InChI Key: GHSQGIZLIZIMTJ-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)propanenitrile is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, along with a nitrile group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-fluorophenyl)propanenitrile typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a nitrile group. One common method involves the use of 2-bromothiophene and p-bromofluorobenzene as starting materials. The reaction conditions often include the use of palladium catalysts and solvents like tetrahydrofuran (THF) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-fluorophenyl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and solvents like THF. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-fluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on enzymes or receptors involved in biological processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-5-fluorophenyl)propanenitrile is unique due to its specific combination of bromine, fluorine, and nitrile groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form complex molecules makes it a valuable compound in research and industry.

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

2-(2-bromo-5-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H7BrFN/c1-6(5-12)8-4-7(11)2-3-9(8)10/h2-4,6H,1H3

InChI Key

GHSQGIZLIZIMTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=C(C=CC(=C1)F)Br

Origin of Product

United States

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